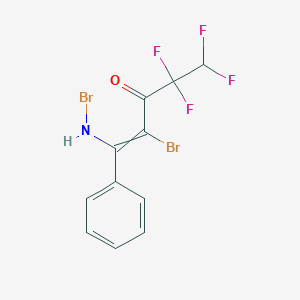![molecular formula C17H10N4O7 B12565308 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid CAS No. 286373-74-8](/img/structure/B12565308.png)
3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including as an indicator in complexometric titrations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenylamine to form 2,4-dinitrophenylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with naphthalene-2-carboxylic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized products may include nitro derivatives or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations, particularly for calcium and magnesium ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid primarily involves its ability to form complexes with metal ions. The azo group can coordinate with metal ions, forming stable complexes that can be used in various applications. The compound’s vibrant color also makes it useful as an indicator in titrations, where it changes color upon binding with specific ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calconcarboxylic acid: Another azo dye used as an indicator in titrations.
Eriochrome Black T: A similar compound used in complexometric titrations.
Xylenol Orange: Another indicator dye with similar applications.
Uniqueness
3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability makes it particularly useful in applications requiring precise and reliable measurements, such as in analytical chemistry.
Propriétés
Numéro CAS |
286373-74-8 |
|---|---|
Formule moléculaire |
C17H10N4O7 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3-[(2,4-dinitrophenyl)diazenyl]oxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10N4O7/c22-17(23)13-7-10-3-1-2-4-11(10)8-16(13)28-19-18-14-6-5-12(20(24)25)9-15(14)21(26)27/h1-9H,(H,22,23) |
Clé InChI |
GWZNPSXRPFKQAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)ON=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
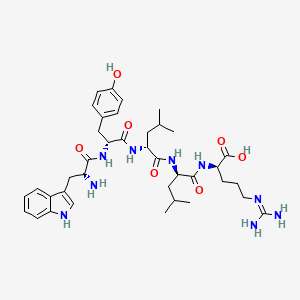
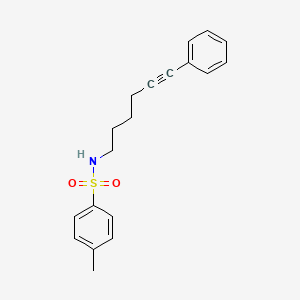
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
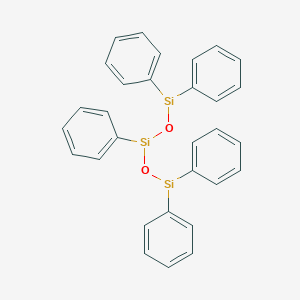
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
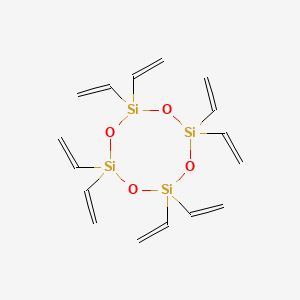
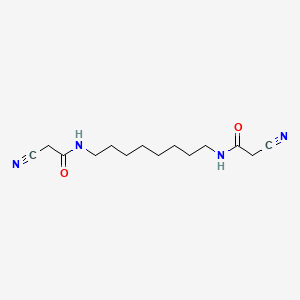

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
